molecular formula C23H21N3O2 B11180078 4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine

4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine

Cat. No.: B11180078
M. Wt: 371.4 g/mol
InChI Key: DKAIUDQXFSDFJN-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two phenyl groups and a dimethoxyphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 3,4-dimethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and suitable nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with similar structural features.

Uniqueness

4-(3,4-Dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine is unique due to its specific arrangement of phenyl and dimethoxyphenyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2,5-diphenylpyrazol-3-amine

InChI

InChI=1S/C23H21N3O2/c1-27-19-14-13-17(15-20(19)28-2)21-22(16-9-5-3-6-10-16)25-26(23(21)24)18-11-7-4-8-12-18/h3-15H,24H2,1-2H3

InChI Key

DKAIUDQXFSDFJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N)OC

Origin of Product

United States

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